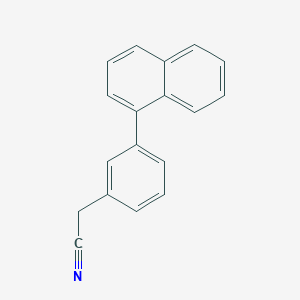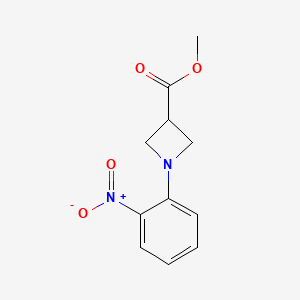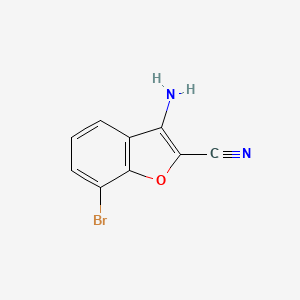
1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate is an organic compound that belongs to the class of nitriles and esters. This compound is characterized by the presence of a cyano group (–CN) and an acetate group (–COOCH3) attached to a dihydronaphthalene moiety. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate typically involves multi-step organic reactions. One possible route could be:
Formation of the dihydronaphthalene intermediate: This can be achieved through the hydrogenation of naphthalene.
Introduction of the cyano group: This step might involve the reaction of the dihydronaphthalene intermediate with a cyanating agent such as sodium cyanide (NaCN) under basic conditions.
Acetylation: The final step could involve the acetylation of the cyano-substituted dihydronaphthalene using acetic anhydride (CH3CO)2O in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions might convert the cyano group to an amine group (–NH2).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the naphthalene ring or the acetate group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The cyano group could participate in nucleophilic addition reactions, while the acetate group might undergo hydrolysis under physiological conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl benzoate
- 1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl propionate
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
[1-cyano-2-(3,4-dihydro-1H-naphthalen-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C15H15NO2/c1-11(17)18-15(10-16)9-12-6-7-13-4-2-3-5-14(13)8-12/h2-5,9,15H,6-8H2,1H3 |
InChI-Schlüssel |
BBKUGDYVMJIIPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C=C1CCC2=CC=CC=C2C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



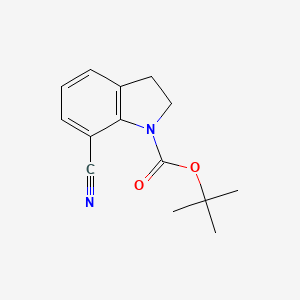
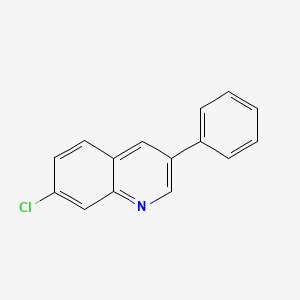

![N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine](/img/structure/B11872567.png)

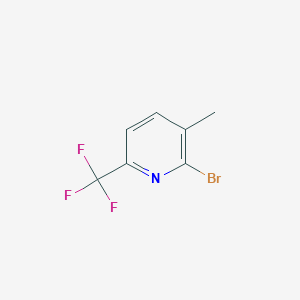
![3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B11872595.png)
![5-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11872606.png)

